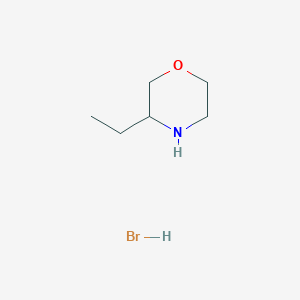
3-Ethylmorpholine hydrobromide
Vue d'ensemble
Description
3-Ethylmorpholine hydrobromide is a chemical compound with the molecular formula C6H14BrNO. It is a derivative of morpholine, where an ethyl group is attached to the nitrogen atom, and it is combined with hydrobromic acid to form the hydrobromide salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylmorpholine hydrobromide typically involves the alkylation of morpholine with ethyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Morpholine} + \text{Ethyl Bromide} \rightarrow \text{3-Ethylmorpholine} ] The resulting 3-ethylmorpholine is then treated with hydrobromic acid to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale alkylation reactions using morpholine and ethyl bromide. The reaction is typically conducted in a solvent such as ethanol or methanol, and the product is purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylmorpholine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to morpholine or other derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 3-ethylmorpholine.
Reduction: Morpholine or other reduced derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
3-Ethylmorpholine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a buffer in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-ethylmorpholine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The ethyl group attached to the nitrogen atom can influence the compound’s binding affinity and specificity. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Morpholine: The parent compound without the ethyl group.
N-Methylmorpholine: A derivative with a methyl group instead of an ethyl group.
N-Ethylpiperidine: A similar compound with a different ring structure.
Uniqueness: 3-Ethylmorpholine hydrobromide is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the ethyl group and the hydrobromide salt form make it particularly useful in certain chemical reactions and applications.
Propriétés
IUPAC Name |
3-ethylmorpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.BrH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBKJRRBXYPWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















